2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a convenient and efficient method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. The triazole ring’s nitrogen atoms can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be compared with other triazole derivatives, such as:
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the triazole ring substitution, which can affect its chemical reactivity and biological activity.
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: The presence of a methyl group instead of an ethyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can participate in various chemical and biological interactions .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(3-ethyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-2-9-6(3-4-10)5-7-8-9/h5,10H,2-4H2,1H3 |
InChI Key |
RJUFQGGTKSIYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.